3-(Morpholinomethyl)-1H-indole-6-carbonitrile
Overview
Description
3-(Morpholinomethyl)-1H-indole-6-carbonitrile is a compound that features a morpholine ring attached to an indole core, with a nitrile group at the 6-position of the indole
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, contributing to the compound’s potential therapeutic effects .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The interaction of the compound with its targets could lead to alterations in cellular functions, contributing to its potential therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects that contribute to its potential therapeutic effects .
Pharmacokinetics
A study on a similar compound, a new bcl-2 inhibitor, used a physiologically based pharmacokinetic (pbpk) modeling approach for interspecies extrapolation to anticipate the nonlinear pharmacokinetic behavior of the compound in patients . This suggests that similar methods could be used to outline the ADME properties of 3-(Morpholinomethyl)-1H-indole-6-carbonitrile and their impact on bioavailability.
Result of Action
Given that indole derivatives possess various biological activities, it can be inferred that the compound’s action could result in a range of molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action of various compounds . These factors could include temperature, pH, presence of other substances, and more. Understanding these influences is crucial for optimizing the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-1H-indole-6-carbonitrile typically involves a multi-step process. One common method starts with the Mannich reaction, where 2-cyanoacetic acid, paraformaldehyde, and morpholine are condensed to form 2-(morpholinomethyl)acrylonitrile . This intermediate can then undergo further reactions to introduce the indole moiety and complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-(Morpholinomethyl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine-containing indoles and nitrile-substituted indoles. Examples are:
- 3-(Morpholinomethyl)-1H-indole-5-carbonitrile
- 3-(Morpholinomethyl)-1H-indole-7-carbonitrile
Uniqueness
What sets 3-(Morpholinomethyl)-1H-indole-6-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-8-11-1-2-13-12(9-16-14(13)7-11)10-17-3-5-18-6-4-17/h1-2,7,9,16H,3-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUDIKCRIRDALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228306 | |
Record name | 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-87-3 | |
Record name | 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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